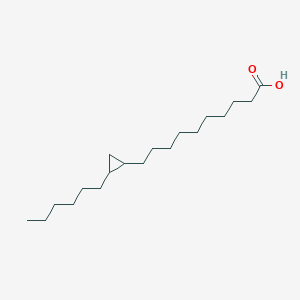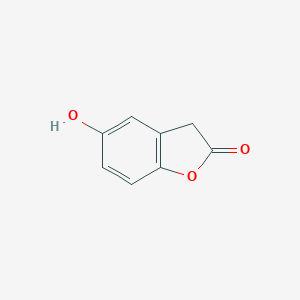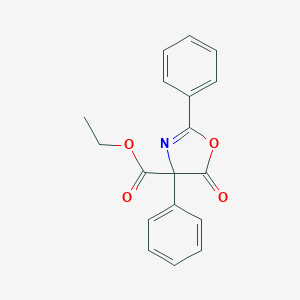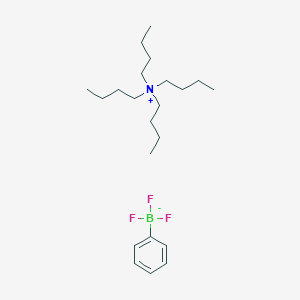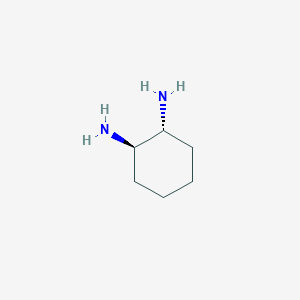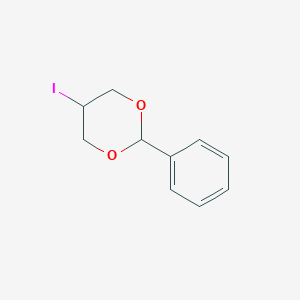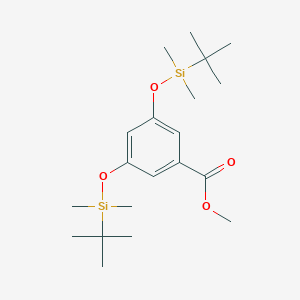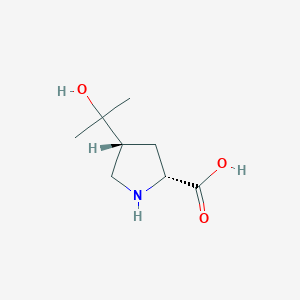
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acid, also known as L-Hydroxyproline, is a non-essential amino acid that is naturally found in collagen. It plays an important role in the structure and stability of collagen, which is the most abundant protein in the human body and is responsible for the strength and elasticity of connective tissues such as skin, bone, cartilage, and tendons.
Wirkmechanismus
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline plays a critical role in the formation of collagen triple helix structure. It stabilizes the collagen molecule by forming hydrogen bonds with adjacent proline and hydroxyproline residues, which increases the tensile strength of collagen fibers. (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline also plays a role in the regulation of collagen synthesis by modulating the activity of prolyl hydroxylase enzyme.
Biochemische Und Physiologische Effekte
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline has many biochemical and physiological effects. It has been shown to improve skin hydration and elasticity, reduce the appearance of fine lines and wrinkles, and promote wound healing. It also has antioxidant properties and can scavenge free radicals, which can cause cellular damage and aging.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline in lab experiments is its stability and solubility in water. It is also relatively inexpensive and readily available. However, one limitation is that it is not a naturally occurring amino acid in most organisms, which may limit its relevance in certain experimental systems.
Zukünftige Richtungen
There are many potential future directions for the study of (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline. One area of interest is the development of collagen-based biomaterials for tissue engineering and regenerative medicine. Another area of interest is the role of (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline in aging and age-related diseases such as osteoporosis and skin aging. Additionally, the development of new synthesis methods and analytical techniques for (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline could lead to new applications and discoveries.
Synthesemethoden
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline can be synthesized from L-proline, which is an essential amino acid that is naturally found in many foods. The synthesis involves the hydroxylation of the proline molecule at the 4th carbon position, which is catalyzed by the enzyme prolyl hydroxylase. This reaction requires molecular oxygen, iron, and ascorbic acid as cofactors.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline has many scientific research applications. It is commonly used in the field of biochemistry and molecular biology as a tool to study collagen structure and function. It is also used in the synthesis of collagen-based biomaterials for tissue engineering and regenerative medicine.
Eigenschaften
CAS-Nummer |
145452-25-1 |
|---|---|
Produktname |
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acid |
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2,12)5-3-6(7(10)11)9-4-5/h5-6,9,12H,3-4H2,1-2H3,(H,10,11)/t5-,6-/m1/s1 |
InChI-Schlüssel |
CEVKICMBZZNYAE-PHDIDXHHSA-N |
Isomerische SMILES |
CC(C)([C@@H]1C[C@@H](NC1)C(=O)O)O |
SMILES |
CC(C)(C1CC(NC1)C(=O)O)O |
Kanonische SMILES |
CC(C)(C1CC(NC1)C(=O)O)O |
Synonyme |
D-Proline, 4-(1-hydroxy-1-methylethyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



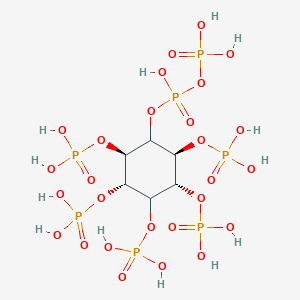
![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)
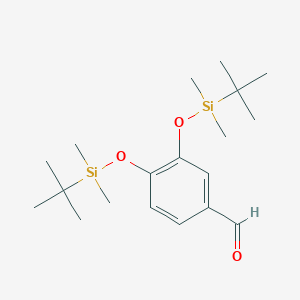
![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)
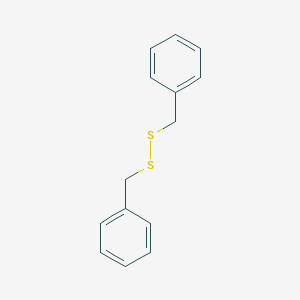
![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)
